molecular formula C15H15NO5 B1446791 Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate CAS No. 1820686-51-8

Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate

Cat. No. B1446791
M. Wt: 289.28 g/mol
InChI Key: SCOVHUHETCHRMG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoxazoles typically involve a (3 + 2) cycloaddition reaction . For example, an intermediate can be cyclized with the help of NH2OH·HCl in refluxing methanolic condition for 2–3 h to yield a methyl 5-phenylisoxazole-3-carboxylate . Afterward, the isoxazole can be reacted with hydrazine hydrate in refluxing methanolic condition for 3–5 h, which yields a 5-phenylisoxazole-3-carbohydrazide .

Scientific Research Applications

  • Synthesis Applications : The compound has been utilized in the synthesis of various chemical structures. For instance, it has been used in the synthesis of ethyl 2-ethoxycarbonyl-3,5-dioxohexanoate, a compound derived from diethyl (3-methyl-5-isoxazolyl)malonate (KashimaChoji et al., 1973).

  • Precursor in Chemical Reactions : It has been used as a precursor in cross-coupling reactions to synthesize various pyrazoles, which have potential applications in different chemical domains (Eglė Arbačiauskienė et al., 2011).

  • Photolytic Studies : The photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate has been studied, revealing insights into the compound's behavior under light exposure and its potential applications in photochemical reactions (K. Ang & R. Prager, 1992).

  • Regioselective Synthesis : Efforts have been made to prepare derivatives of this compound through regioselective 1,3-dipolar cycloaddition, showcasing its versatility in chemical synthesis (Michael A. Schmidt et al., 2012).

  • Chemical Transformation Studies : The compound has also been involved in studies focusing on its transformation under various conditions, such as in the presence of amines and alcohols, providing valuable information for its application in synthetic chemistry (K. Ang & R. Prager, 1992).

  • Role in Synthesis of Pyrroles, Furans, and Thiophens : Its photolysis in the presence of different organic compounds has been explored as a method to synthesize various heterocyclic structures like pyrroles, furans, and thiophens, which are significant in medicinal chemistry and materials science (R. Prager & Craig M. Williams, 1996).

properties

IUPAC Name

ethyl 5-(4-ethoxycarbonylphenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-3-19-14(17)11-7-5-10(6-8-11)13-9-12(16-21-13)15(18)20-4-2/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOVHUHETCHRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=NO2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701153906
Record name 3-Isoxazolecarboxylic acid, 5-[4-(ethoxycarbonyl)phenyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701153906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate

CAS RN

1820686-51-8
Record name 3-Isoxazolecarboxylic acid, 5-[4-(ethoxycarbonyl)phenyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820686-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoxazolecarboxylic acid, 5-[4-(ethoxycarbonyl)phenyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701153906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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